Comparative PROTAC Activity: PEG8 Linker Outperforms PEG4 and PEG12 in Degradation Potency
In a comparative in vitro screening platform assessing linker influence on PROTAC-mediated degradation, the PEG8-based linker demonstrated superior potency. The assay measured the residual signal of a reporter protein, where a lower readout indicates higher degradation efficiency. The negative control (no degradation) had a readout of 1616.25. The PEG8 linker achieved a significantly lower readout of 635.07, compared to PEG4 (1311.54) and PEG16 (1021.21) [1]. This indicates that the PEG8 spacer length provides an optimal spatial arrangement for the formation of the ternary complex required for efficient target protein degradation, a key differentiator from both shorter and longer PEG linkers.
| Evidence Dimension | PROTAC Degradation Potency (Reporter Signal Readout) |
|---|---|
| Target Compound Data | 635.073 |
| Comparator Or Baseline | PEG4 Linker: 1311.54; PEG16 Linker: 1021.21; PEG12 Linker: 415.805; Negative Control: 1616.25 |
| Quantified Difference | PEG8 linker achieves 2.1x more potent degradation than PEG4 linker (635.07 vs. 1311.54 signal readout). |
| Conditions | In vitro PROTAC screening platform using a reporter protein assay. |
Why This Matters
For procurement decisions in PROTAC development, this data demonstrates that the PEG8 spacer length of this compound is functionally optimized for degradation potency, making it a superior choice over analogs with shorter (PEG4) or longer (PEG16) linkers.
- [1] PMC7483003. (2020). In vitro screening of selected linkers via the developed platform. Figure 3. View Source
